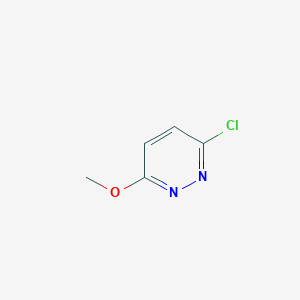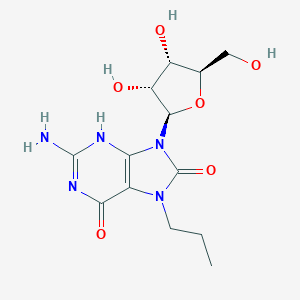
3-Cloro-6-metoxipiridazina
Descripción general
Descripción
3-Chloro-6-methoxypyridazine: is a heterocyclic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a methoxy group at the sixth position on the pyridazine ring .
Aplicaciones Científicas De Investigación
3-Chloro-6-methoxypyridazine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds, such as minaprine.
Material Science:
Mecanismo De Acción
Target of Action
3-Chloro-6-methoxypyridazine is a biochemical reagent . . It’s known to undergo regioselective metallation using various lithium alkylamides .
Mode of Action
The mode of action of 3-Chloro-6-methoxypyridazine involves its interaction with lithium alkylamides, temperatures, and solvents (THF and ether) to undergo regioselective metallation . This process is used during the synthesis of minaprine .
Biochemical Pathways
It’s known that the compound is used in the preparation of a number of α-aryl-α-(pyridazin-3-yl)-acetonitriles .
Result of Action
It’s known that the compound is used in the synthesis of minaprine , a psychoactive drug with antidepressant and nootropic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloro-6-methoxypyridazine can be synthesized through regioselective metallation using various lithium alkylamides, temperatures, and solvents such as tetrahydrofuran (THF) and ether . One common method involves the lithiation of 3-chloro-6-methoxypyridazine using lithium 2,2,6,6-tetramethylpiperidide . This process is often employed during the synthesis of other compounds, such as minaprine .
Industrial Production Methods: While specific industrial production methods for 3-chloro-6-methoxypyridazine are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically include the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-6-methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Metallation Reactions: The compound can undergo regioselective metallation using lithium alkylamides.
Common Reagents and Conditions:
Lithium Alkylamides: Used for metallation reactions.
Solvents: Tetrahydrofuran (THF) and ether are commonly used solvents.
Major Products Formed:
α-Aryl-α-(pyridazin-3-yl)-acetonitriles: Formed through the preparation of 3-chloro-6-methoxypyridazine.
Comparación Con Compuestos Similares
3,6-Dichloropyridazine: Similar structure but with two chlorine atoms instead of one chlorine and one methoxy group.
3-Chloro-6-methylpyridazine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 3-Chloro-6-methoxypyridazine is unique due to the presence of both a chlorine atom and a methoxy group on the pyridazine ring. This combination of functional groups allows for specific regioselective reactions and the formation of unique derivatives .
Propiedades
IUPAC Name |
3-chloro-6-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJLKXOOHLLTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169213 | |
| Record name | 3-Chloro-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-10-7 | |
| Record name | 3-Chloro-6-methoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-methoxypyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-6-METHOXYPYRIDAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-CHLORO-6-METHOXYPYRIDAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-methoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-6-methoxypyridazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NE4MDH8HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 3-Chloro-6-methoxypyridazine?
A: 3-Chloro-6-methoxypyridazine serves as a valuable precursor in organic synthesis. One efficient method involves a microwave-assisted reaction using 3,6-dichloropyridazine as the starting material []. This approach, conducted in environmentally friendly ionic liquids, offers advantages such as reduced reaction time and potential for recycling the ionic liquid solvent.
Q2: What are the applications of 3-Chloro-6-methoxypyridazine in synthetic chemistry?
A: This compound is a valuable building block for synthesizing a variety of aryl- and heteroarylpyridazines []. These molecules are of interest due to their potential biological activities and applications in pharmaceutical and materials science. Researchers have successfully utilized 3-Chloro-6-methoxypyridazine in nickel-catalyzed electrochemical cross-coupling reactions, demonstrating its versatility in constructing complex molecules [].
Q3: What computational studies have been conducted on 3-Chloro-6-methoxypyridazine?
A: Density Functional Theory (DFT) calculations have been employed to investigate the structural, vibrational, electronic, and NMR spectral properties of 3-Chloro-6-methoxypyridazine []. These computational studies provide valuable insights into the compound's electronic structure, molecular geometry, and spectroscopic behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Isopropyl-1H-benzo[d]imidazol-5-amine](/img/structure/B157498.png)





![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)
![N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide](/img/structure/B157515.png)
